1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed .
Chemical Reactions Analysis
1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of 1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3’-indoline]-12-one lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-methoxybenzoyl)-1'-methylspiro[4H-3,1-benzoxazine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C24H20N2O4/c1-25-21-10-6-4-8-19(21)24(23(25)28)26(20-9-5-3-7-17(20)15-30-24)22(27)16-11-13-18(29-2)14-12-16/h3-14H,15H2,1-2H3 |
InChI Key |
NOWIKSGIZNIFFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N(C4=CC=CC=C4CO3)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.